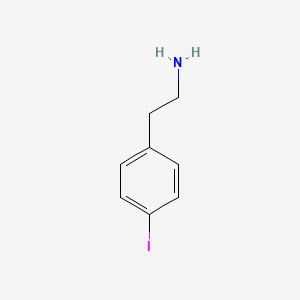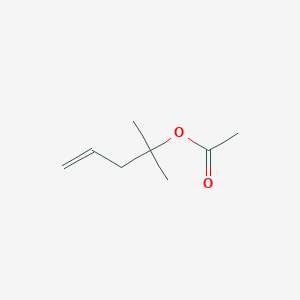
2-methylpent-4-en-2-yl Acetate
Übersicht
Beschreibung
2-Methylpent-4-en-2-yl Acetate is an organic compound with the molecular formula C8H14O2. It is an ester formed from the reaction of 2-methylpent-4-en-2-ol and acetic acid. This compound is known for its pleasant fruity aroma, making it a valuable component in the fragrance and flavor industries.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylpent-4-en-2-yl Acetate typically involves the esterification of 2-methylpent-4-en-2-ol with acetic acid. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion. The general reaction is as follows:
2-Methylpent-4-en-2-ol+Acetic AcidH2SO42-Methylpent-4-en-2-yl Acetate+Water
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and higher yields. The process involves the continuous mixing of 2-methylpent-4-en-2-ol and acetic acid in the presence of a catalyst, followed by separation and purification of the ester product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction of this ester can lead to the formation of the corresponding alcohol, 2-methylpent-4-en-2-ol.
Substitution: The acetate group can be substituted by other nucleophiles, such as amines or alcohols, to form amides or other esters.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Acid or base catalysts are often employed to facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: 2-Methylpent-4-en-2-ol.
Substitution: Amides or other esters, depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
2-Methylpent-4-en-2-yl Acetate has several applications in scientific research:
Chemistry: It is used as a model compound in studies of esterification and hydrolysis reactions.
Biology: Its pleasant aroma makes it useful in behavioral studies involving olfactory responses in animals.
Medicine: Research into its potential therapeutic effects, particularly in aromatherapy, is ongoing.
Industry: Widely used in the fragrance and flavor industries to impart fruity notes to products.
Wirkmechanismus
The mechanism of action of 2-Methylpent-4-en-2-yl Acetate primarily involves its interaction with olfactory receptors in the nasal cavity. The ester binds to specific receptors, triggering a signal transduction pathway that results in the perception of a fruity aroma. The molecular targets are the olfactory receptor proteins, and the pathways involved include the activation of G-protein coupled receptors (GPCRs) and subsequent intracellular signaling cascades.
Vergleich Mit ähnlichen Verbindungen
- 2-Methylpent-2-en-1-yl Acetate
- 4-Methyl-2-pentyl Acetate
- 2-Methylbutyl Acetate
Comparison: 2-Methylpent-4-en-2-yl Acetate is unique due to its specific structure, which imparts a distinct fruity aroma. Compared to similar compounds, it has a higher volatility and a more intense fragrance, making it particularly valuable in the fragrance industry. Its structural isomers, such as 2-Methylpent-2-en-1-yl Acetate, may have different olfactory properties and applications.
Eigenschaften
IUPAC Name |
2-methylpent-4-en-2-yl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-5-6-8(3,4)10-7(2)9/h5H,1,6H2,2-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKWPGYCZKJVLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(C)(C)CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10472734 | |
| Record name | 2-methylpent-4-en-2-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
926-22-7 | |
| Record name | 2-methylpent-4-en-2-yl Acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10472734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


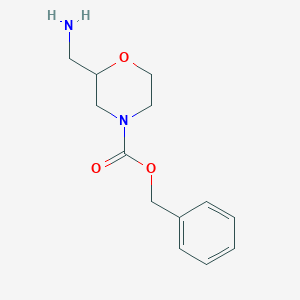

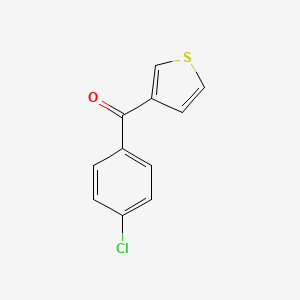
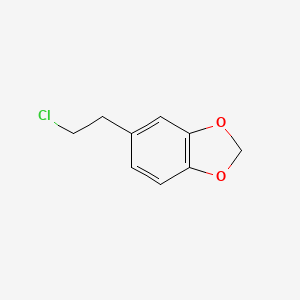
![3-(5-Bromopyridin-2-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B1611365.png)
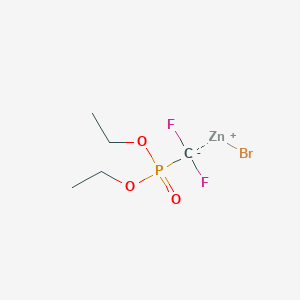
![6,6-Dimethylbicyclo[3.1.0]hexan-3-one](/img/structure/B1611369.png)
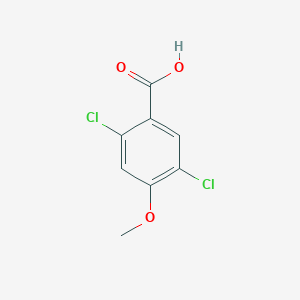


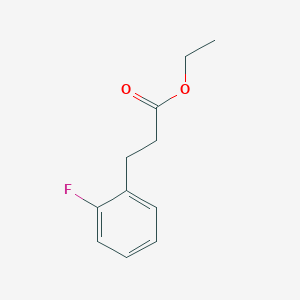

![1-[3-(Trifluoromethyl)phenyl]-1,4-diazepane](/img/structure/B1611380.png)
